molecular formula C9H10N4 B103667 2-(1-Methylhydrazino)quinoxaline CAS No. 16621-55-9

2-(1-Methylhydrazino)quinoxaline

Cat. No.: B103667
CAS No.: 16621-55-9
M. Wt: 174.2 g/mol
InChI Key: NVSYEKJHPNMSTR-UHFFFAOYSA-N
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Description

2-(1-Methylhydrazino)quinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C9H10N4. It is a derivative of quinoxaline, which is known for its diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methylhydrazino)quinoxaline typically involves the reaction of quinoxaline with methylhydrazine. One common method includes the condensation of 2-chloroquinoxaline with methylhydrazine under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Methylhydrazino)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and other quinoxaline derivatives with diverse functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1-Methylhydrazino)quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties .

Comparison with Similar Compounds

  • 2-Hydrazinylquinoxaline
  • 2-(1-Methylhydrazino)quinoxaline
  • 6-Chloro-2-(1-methylhydrazinyl)quinoxaline

Comparison: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and potency in various applications. For instance, the presence of the methyl group can influence its interaction with biological targets and its overall stability .

Properties

IUPAC Name

1-methyl-1-quinoxalin-2-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-13(10)9-6-11-7-4-2-3-5-8(7)12-9/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSYEKJHPNMSTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC2=CC=CC=C2N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383912
Record name 2-(1-Methylhydrazinyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16621-55-9
Record name 2-(1-Methylhydrazinyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-(1-methylhydrazino)quinoxaline a useful reagent in organic synthesis?

A1: This compound contains both a nucleophilic hydrazine moiety and an electrophilic quinoxaline ring system. This bifunctionality allows it to participate in diverse reactions, making it a valuable precursor for constructing complex heterocycles. [, , ]

Q2: Can you give some examples of heterocyclic systems that have been synthesized using this compound as a starting material?

A2: Researchers have successfully employed this compound in the synthesis of various heterocycles, including:

  • Pyridazino[3,4-b]quinoxalines: Formed through a 1,3-dipolar cycloaddition reaction with dimethyl or diethyl acetylenedicarboxylate. [, , ]
  • Pyrazolo[3,4-b]quinoxalines: Synthesized via a 1,3-dipolar cycloaddition reaction with 2-chloroacrylonitrile. [, ]
  • 1,2-Diazepino[3,4-b]quinoxalines: Generated by reacting with 2-chloroacrylonitrile after initial condensation with specific aldehydes. [, ]
  • Mesoionic triazolo[4,3-a]quinoxalines: Obtained by reaction with phenyl isothiocyanate. [, ]
  • 4H-1,3,4-Oxadiazino[5,6-b]quinoxalines: Prepared by reacting with ethyl chloroglyoxalate or through intramolecular cyclization with acetic anhydride. [, ]

Q3: The papers mention 1,3-dipolar cycloaddition reactions. What role does this compound play in this type of reaction?

A3: this compound can act as a precursor to a 1,3-dipole. For example, reaction with dimethyl acetylenedicarboxylate generates an azomethine imine in situ. This dipole can then undergo a [3+2] cycloaddition with a suitable dipolarophile, like another molecule of dimethyl acetylenedicarboxylate, ultimately yielding the pyridazino[3,4-b]quinoxaline framework. [, ]

Q4: The tautomeric structure of the synthesized dihydropyridazino[3,4-b]quinoxalines is discussed in one of the papers. What did the researchers find?

A4: Using NOE (Nuclear Overhauser Effect) spectroscopy, researchers determined that 1-methyldihydropyridazino[3,4-b]quinoxalines exist predominantly in the 1,5-dihydro form when dissolved in dimethyl sulfoxide or a mixture of trifluoroacetic acid and dimethyl sulfoxide. []

Q5: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A5: The papers utilized various techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information based on the magnetic properties of atomic nuclei. []
  • Mass Spectrometry (MS): Helps determine the molecular weight and fragmentation patterns of the synthesized compounds. []

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